(1-methyl-1H-imidazol-2-yl)(pyridin-2-yl)methanone
Overview
Description
(1-Methyl-1H-imidazol-2-yl)(pyridin-2-yl)methanone is a heterocyclic compound that features both imidazole and pyridine rings These structures are known for their significant roles in various chemical and biological processes The imidazole ring, in particular, is a five-membered ring containing two nitrogen atoms, while the pyridine ring is a six-membered ring with one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-methyl-1H-imidazol-2-yl)(pyridin-2-yl)methanone typically involves the condensation of appropriate imidazole and pyridine derivatives. One common method involves the reaction of 2-chloropyridine with 1-methylimidazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the nitrogen atoms in the imidazole or pyridine rings can be targeted by various nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can lead to the formation of corresponding amines or alcohols.
Scientific Research Applications
(1-Methyl-1H-imidazol-2-yl)(pyridin-2-yl)methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological receptors.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of (1-methyl-1H-imidazol-2-yl)(pyridin-2-yl)methanone involves its interaction with specific molecular targets. The imidazole and pyridine rings can bind to metal ions or active sites of enzymes, thereby modulating their activity. This compound may inhibit enzyme function by chelating metal cofactors or by competing with natural substrates for binding sites.
Comparison with Similar Compounds
- (1-Methyl-1H-imidazol-2-yl)(phenyl)methanone
- (1-Methyl-1H-imidazol-2-yl)(pyridin-3-yl)methanone
- (1-Methyl-1H-imidazol-2-yl)(quinolin-2-yl)methanone
Comparison: Compared to its analogs, (1-methyl-1H-imidazol-2-yl)(pyridin-2-yl)methanone exhibits unique properties due to the specific positioning of the nitrogen atoms in the pyridine ring. This positioning can influence its binding affinity and selectivity towards various biological targets, making it a valuable compound for drug discovery and development.
Properties
IUPAC Name |
(1-methylimidazol-2-yl)-pyridin-2-ylmethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c1-13-7-6-12-10(13)9(14)8-4-2-3-5-11-8/h2-7H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKQWZNDZQCIWQU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C(=O)C2=CC=CC=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30415446 | |
Record name | (1-Methyl-1H-imidazol-2-yl)(pyridin-2-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30415446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86165-87-9 | |
Record name | (1-Methyl-1H-imidazol-2-yl)(pyridin-2-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30415446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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